molecular formula C11H7ClO B172231 8-Chloronaphthalene-1-carbaldehyde CAS No. 129994-50-9

8-Chloronaphthalene-1-carbaldehyde

Cat. No. B172231
M. Wt: 190.62 g/mol
InChI Key: WTTGSZPNHAFKSN-UHFFFAOYSA-N
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Description

8-Chloronaphthalene-1-carbaldehyde, also known as 8-chloro-1-formylnaphthalene, is a chemical compound with the chemical formula C11H7ClO. It is a scarcely studied structure that has been converted into the corresponding Ellman’s imine and subjected to several transformations .


Synthesis Analysis

A high-yielding three-step synthesis of 8-halonaphthalene-1-carbonitriles has been achieved by ring opening of 1H-naphtho [1,8-de] [1,2,3]triazine with the corresponding halides as the key step . Naphthalene-1,8-dicarbonitrile has also been synthesized from 8-bromonaphthalene-1-carbonitrile via palladium-catalyzed cyanation of the aryl bromide .


Molecular Structure Analysis

The molecular formula of 8-Chloronaphthalene-1-carbaldehyde is C11H7ClO. The molecular weight is 190.63 g/mol.


Chemical Reactions Analysis

The 8-halonaphthalene-1-carbaldehyde structure has been converted into the corresponding Ellman’s imine and subjected to several transformations, thus achieving an assorted library of polycyclic carbo- and heterocycles .

Scientific Research Applications

  • Diversity-Oriented Synthesis : The 8-halonaphthalene-1-carbaldehyde structure, similar to 8-Chloronaphthalene-1-carbaldehyde, has been converted into Ellman's imine and subjected to several transformations. This process has led to the creation of a varied library of polycyclic carbo- and heterocycles, demonstrating the potential of this scaffold for diversity-oriented synthesis, covering unexplored regions of the chemical space (Herrera et al., 2016).

  • Reactions and Interactions : 8-Dimethylaminonaphthalene-1-carbaldehyde has shown reactivity at 0°C with benzoyl or pivaloyl chloride, leading to O-acylation and N-C bond formation. This illustrates the unique chemical properties and reactions that can occur with peri-substituents in naphthalene carbaldehydes (Wannebroucq et al., 2016).

  • Synthesis of Quinoline Ring Systems : Research on analogs of chloroquinoline carbaldehydes, similar in structure to 8-Chloronaphthalene-1-carbaldehyde, has been focused on synthesizing quinoline ring systems and constructing fused or binary heterocyclic systems. These compounds have shown potential in biological evaluations and synthetic applications (Hamama et al., 2018).

  • Formation of Schiff Bases : 2-Hydroxynaphthalene-1-carbaldehyde, a compound similar to 8-Chloronaphthalene-1-carbaldehyde, has played a significant role in the formation of Schiff bases. These bases have applications in the development of fluorescent chemosensors and other commercially useful compounds (Maher, 2018).

  • Colorimetric Chemosensors : The combination of hydroxynaphthalene carbaldehydes with other compounds has led to the development of colorimetric chemosensors. These sensors are capable of detecting metal ions such as Cu2+ and amino acids like cysteine in aqueous solutions, demonstrating the potential for environmental and biological monitoring applications (Lee et al., 2015).

Future Directions

The 8-halonaphthalene-1-carbaldehyde structure has potential for Diversity-Oriented Synthesis . Most of these skeletons are unprecedented and, therefore, cover unexplored regions of the chemical space . This suggests that 8-Chloronaphthalene-1-carbaldehyde could be a valuable building block for the development of new chemical compounds in the future.

properties

IUPAC Name

8-chloronaphthalene-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClO/c12-10-6-2-4-8-3-1-5-9(7-13)11(8)10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTTGSZPNHAFKSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C=O)C(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20648403
Record name 8-Chloronaphthalene-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20648403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Chloronaphthalene-1-carbaldehyde

CAS RN

129994-50-9
Record name 8-Chloronaphthalene-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20648403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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